1-benzyl-4-methoxy-pyrrolidine-3-carboxylic Acid
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Overview
Description
1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3. It belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery . The compound features a pyrrolidine ring substituted with a benzyl group, a methoxy group, and a carboxylic acid group, making it a unique structure with potential biological activities.
Preparation Methods
The synthesis of 1-benzyl-4-methoxy-pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 4-methoxy-2-oxo-butanoic acid in the presence of a suitable catalyst can lead to the formation of the desired pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methoxy-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The benzyl and methoxy groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity .
Comparison with Similar Compounds
1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but differ in their substitution patterns, leading to different biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis and as a chiral auxiliary.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings, known for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-benzyl-4-methoxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-12-9-14(8-11(12)13(15)16)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,16) |
InChI Key |
DMYVPYRBIFQPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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